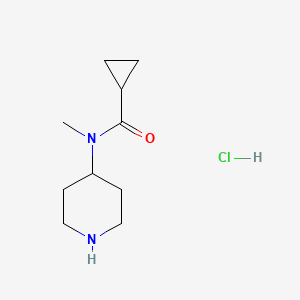
1-Amino-2-butanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-butanethiol hydrochloride: is an organic compound with the molecular formula C₄H₁₂ClNS . It is a derivative of butanethiol, where an amino group is attached to the second carbon atom, and the compound is stabilized as a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-butanethiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ammonia in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the thiol group reacting with ammonia to form the amino derivative. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to obtain the target compound. This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-butanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products:
Oxidation: Disulfides are formed.
Reduction: Primary amines are produced.
Substitution: Various substituted derivatives are obtained.
Aplicaciones Científicas De Investigación
1-Amino-2-butanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
The mechanism of action of 1-amino-2-butanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 1-Amino-2-propanethiol hydrochloride
- 1-Amino-3-butanethiol hydrochloride
- 2-Amino-1-butanethiol hydrochloride
Comparison: 1-Amino-2-butanethiol hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to 1-amino-2-propanethiol hydrochloride, it has a longer carbon chain, which can affect its solubility and reactivity. Compared to 1-amino-3-butanethiol hydrochloride, the position of the amino group in this compound allows for different steric and electronic effects, influencing its chemical behavior .
Propiedades
IUPAC Name |
1-aminobutane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGLYPFDHPYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2903277.png)


![1-[3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2903283.png)
![[4-(Benzyloxy)phenyl]methanethiol](/img/structure/B2903284.png)
![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)
![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine](/img/structure/B2903287.png)

![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2903292.png)
![4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2903293.png)


